molecular formula C23H26N2O3S B11240569 N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11240569
M. Wt: 410.5 g/mol
InChI Key: KEHPZQVKGGCUFM-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo thiazine derivatives This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethyl group, and a dibenzo thiazine core with a carboxamide and dioxide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common synthetic route includes:

    Formation of the Cyclohexene Ring: Starting with cyclohexanone, a series of reactions including aldol condensation and dehydration can be used to form the cyclohexene ring.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Construction of the Dibenzo Thiazine Core: This step involves the formation of the thiazine ring through a cyclization reaction between a suitable dithiocarbamate and a dibenzyl halide.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the thiazine ring or reduce the dioxide functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclohexene and thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction can produce partially or fully reduced thiazine derivatives.

Scientific Research Applications

N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of a cyclohexene ring, ethyl group, and dibenzo thiazine core with carboxamide and dioxide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-2-25-21-13-12-18(23(26)24-15-14-17-8-4-3-5-9-17)16-20(21)19-10-6-7-11-22(19)29(25,27)28/h6-8,10-13,16H,2-5,9,14-15H2,1H3,(H,24,26)

InChI Key

KEHPZQVKGGCUFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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